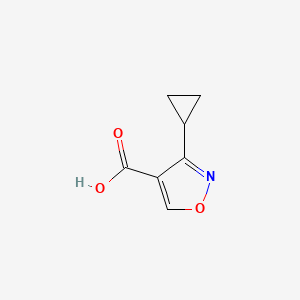

3-Cyclopropyl-1,2-oxazole-4-carboxylic acid

Descripción

3-Cyclopropyl-1,2-oxazole-4-carboxylic acid (CAS: 1082420-70-9) is a heterocyclic compound with the molecular formula C₈H₉NO₃ and a molecular weight of 167.16 g/mol . Its structure comprises an oxazole ring substituted with a cyclopropyl group at position 3 and a carboxylic acid moiety at position 2. This compound is primarily utilized in pharmaceutical and agrochemical research as a synthetic intermediate due to its versatility in forming amides, esters, and metal complexes .

Propiedades

IUPAC Name |

3-cyclopropyl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c9-7(10)5-3-11-8-6(5)4-1-2-4/h3-4H,1-2H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJEPDWZYBJIKMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20665695 | |

| Record name | 3-Cyclopropyl-1,2-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20665695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

639523-17-4 | |

| Record name | 3-Cyclopropyl-1,2-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20665695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-cyclopropyl-1,2-oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mecanismo De Acción

Target of Action

Similar compounds have been known to target various enzymes and receptors in the body.

Mode of Action

It is known that oxazole derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function.

Biochemical Pathways

Oxazole derivatives have been reported to influence a variety of biochemical pathways, depending on their specific targets.

Result of Action

Similar compounds have been known to induce various cellular responses, depending on their specific targets.

Action Environment

The action, efficacy, and stability of 3-Cyclopropyl-1,2-oxazole-4-carboxylic acid can be influenced by various environmental factors. These factors can include pH, temperature, presence of other molecules, and the specific biological environment within the body.

Actividad Biológica

3-Cyclopropyl-1,2-oxazole-4-carboxylic acid (CPOCA) is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with CPOCA, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C7H7NO3

- Molecular Weight : 153.14 g/mol

CPOCA features an oxazole ring structure, which is known for its diverse biological activities. The presence of the cyclopropyl group in its structure may influence its reactivity and biological interactions.

CPOCA's biological activity is primarily attributed to its interactions with various biological targets. Similar compounds have been shown to engage with enzymes and receptors through several mechanisms:

- Enzyme Inhibition : CPOCA may inhibit specific enzymes, thereby modulating biochemical pathways involved in cellular processes.

- Receptor Modulation : The compound could interact with receptors, affecting signal transduction pathways that regulate physiological responses.

- Biochemical Pathway Influence : By targeting specific pathways, CPOCA can induce various cellular responses, including apoptosis in cancer cells or modulation of inflammatory responses.

Biological Activities

Research has indicated that CPOCA exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that CPOCA may possess antimicrobial properties, making it a candidate for further exploration in treating infections.

- Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects, which could be relevant for conditions such as arthritis or other inflammatory diseases.

- Antitumor Activity : There is emerging evidence that CPOCA may exhibit antiproliferative effects against various cancer cell lines.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to CPOCA:

- Antitumor Efficacy : A study on oxazole derivatives indicated significant antiproliferative activity against human tumor cell lines. For instance, derivatives exhibited IC50 values in the nanomolar range against colon and breast cancer cell lines .

- Inflammatory Response Modulation : Research focusing on related compounds showed that they could inhibit pro-inflammatory cytokines, suggesting a potential role for CPOCA in managing inflammatory diseases .

- Enzyme Interaction Studies : Molecular docking studies have demonstrated that cyclopropyl-containing carboxylic acids can effectively bind to target enzymes like ACO2 (1-aminocyclopropane-1-carboxylate oxidase), indicating their potential as enzyme inhibitors .

Data Table: Biological Activity Overview

Aplicaciones Científicas De Investigación

Biological Activities

Research has shown that CPOCA possesses a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for treating infections.

- Anti-inflammatory Properties : Similar compounds have demonstrated effectiveness in reducing inflammation, relevant for conditions like arthritis.

- Antitumor Activity : Evidence indicates that CPOCA may exert antiproliferative effects against various cancer cell lines.

Case Studies and Research Findings

Several studies have investigated the biological activity of CPOCA and related compounds:

Antitumor Efficacy

A study indicated significant antiproliferative activity of oxazole derivatives against human tumor cell lines. For instance, derivatives exhibited IC50 values in the nanomolar range against colon and breast cancer cell lines, demonstrating their potential as anticancer agents .

Inflammatory Response Modulation

Research on related compounds showed inhibition of pro-inflammatory cytokines, suggesting a role for CPOCA in managing inflammatory diseases .

Enzyme Interaction Studies

Molecular docking studies revealed that cyclopropyl-containing carboxylic acids could effectively bind to target enzymes like ACO2 (1-aminocyclopropane-1-carboxylate oxidase), indicating their potential as enzyme inhibitors .

The synthesis of CPOCA can be achieved through various chemical routes. One notable approach involves the use of cyclopropyl-containing precursors and oxazole formation techniques. The compound's synthesis is essential for its application in research and therapeutic contexts.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Key structural analogs of 3-cyclopropyl-1,2-oxazole-4-carboxylic acid include modifications to the oxazole core, cyclopropyl substituent, or carboxylic acid position. Below is a detailed comparison based on available

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Observations:

Bromination at position 3 (e.g., 3-bromo analog) introduces a reactive site for Suzuki-Miyaura cross-coupling, expanding utility in medicinal chemistry . Replacing the oxazole with a triazole (e.g., 4-Cyclopropyl-4H-1,2,4-triazole-3-carboxylic acid) alters electronic properties, favoring coordination chemistry applications .

Synthetic Accessibility :

- The parent compound and its methyl derivative are synthesized via CDI-mediated activation of carboxylic acids, yielding ~75% under optimized conditions .

- Brominated analogs require additional halogenation steps, increasing synthesis complexity and cost .

Commercial Viability :

- The base compound (this compound) is priced higher (€553/100 mg) compared to simpler derivatives like 2-chloro-N-cyclopropyl-5-sulfamoylbenzamide (€147/100 mg), reflecting its niche applications .

Research Findings and Limitations

Métodos De Preparación

General Synthetic Approaches

Cyclization of Functionalized Precursors

The most direct and widely reported approach to synthesizing 3-cyclopropyl-1,2-oxazole-4-carboxylic acid involves the cyclization of appropriately substituted precursors, such as β-diketones or β-ketoesters bearing a cyclopropyl group. This is typically achieved through condensation with reagents that introduce the oxazole ring, followed by hydrolysis or further functionalization to install the carboxylic acid group.

Detailed Preparation Methods

Condensation and Cyclization Using β-Diketones

A representative and efficient method involves the following steps:

-

- Starting from a 3-cyclopropyl-1,3-diketone, condensation is performed with triethyl orthoformate in the presence of an acid anhydride (e.g., acetic anhydride) as a dehydrating agent.

- This yields an ethoxymethylene intermediate.

Cyclization with Hydroxylamine:

- The ethoxymethylene intermediate is reacted with free hydroxylamine (prepared in situ by neutralizing oxammonium hydrochloride with a base such as sodium acetate).

- The reaction is maintained at a controlled pH (3.0–5.0) and temperature (0–75°C) for 2–12 hours to promote cyclization and formation of the oxazole ring.

Table 1: Summary of Key Reaction Parameters

| Step | Reagents & Conditions | Notes |

|---|---|---|

| Condensation | 3-cyclopropyl-1,3-diketone, triethyl orthoformate, acetic anhydride, 115–125°C | Remove low-boiling byproducts |

| Cyclization | Free hydroxylamine (from oxammonium hydrochloride + NaOAc), pH 3–5, 0–75°C, 2–12 h | Minimize isomeric impurities |

| Workup & Purification | Phase separation, organic extraction, concentration, recrystallization | Yields high-purity product |

Alternative Cyclization Strategies

While the above method is the most detailed and industrially favored, related literature on structurally similar oxazole carboxylic acids suggests that:

- Amination and Cyclization: Cyclopropylamine derivatives can be condensed with carboxylic acid derivatives under dehydrating conditions, followed by cyclization to form the oxazole ring.

- Use of Catalysts: Acid or base catalysts may be employed to optimize ring closure and improve yields, though specific catalyst choices and conditions must be tailored to prevent side reactions and decomposition.

Table 2: Comparison with Analogous Oxazole Syntheses

| Method | Starting Materials | Cyclization Agent | Typical Yield | Comments |

|---|---|---|---|---|

| β-Diketone condensation + hydroxylamine | Cyclopropyl-β-diketone | Hydroxylamine | High | High regioselectivity |

| Cyclopropylamine + carboxylic acid derivative | 2-methylcyclopropylamine, acid chloride | Dehydrating agent | Moderate | Requires controlled heating |

Process Optimization and Industrial Considerations

- Control of pH and Temperature: Maintaining a mildly acidic pH and moderate temperature during cyclization is critical for minimizing byproduct and isomer formation.

- Waste Management: The method generates minimal waste, with byproducts such as acetic acid and triethylamine hydrochloride being manageable in an industrial setting.

- Purity: The described protocol yields a product of high purity, reducing the need for multiple recrystallizations.

Research Findings and Analytical Data

- The described method achieves a high yield and purity suitable for further synthetic applications or industrial production.

- HPLC analysis confirms low levels of isomeric impurities (<0.8%).

- The method is scalable and adaptable to related oxazole derivatives, as evidenced by analogous procedures for methylcyclopropyl and substituted oxazole carboxylic acids.

Note: The synthesis of closely related oxazole carboxylic acids further supports the outlined methodology, with adjustments in starting materials and conditions as necessary for specific substitutions. No reliable, detailed alternative methods for this exact compound were identified in the surveyed literature.

Data Table: Key Reaction Conditions for this compound Synthesis

| Parameter | Typical Range/Value |

|---|---|

| Starting diketone | 3-cyclopropyl-1,3-diketone |

| Orthoformate | Triethyl orthoformate |

| Dehydrating agent | Acetic anhydride |

| Cyclization agent | Hydroxylamine (free base) |

| pH | 3.0–5.0 |

| Temperature | 0–75°C |

| Reaction time | 2–12 hours |

| Isomer impurity | <0.8% (by HPLC) |

| Purification | Extraction, concentration, recrystallization |

Q & A

Basic: What are the common synthetic routes for preparing 3-Cyclopropyl-1,2-oxazole-4-carboxylic acid, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves cyclopropane introduction (e.g., via [2+1] cycloaddition or transition-metal-catalyzed methods) followed by oxazole ring formation . A key intermediate is the ethyl ester derivative (e.g., Ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate), which undergoes hydrolysis to yield the carboxylic acid . Optimization includes:

- Temperature control : Cyclopropanation reactions often require low temperatures (−78°C to 0°C) to minimize side reactions.

- Catalyst selection : Pd or Cu catalysts improve cyclopropane yield .

- Hydrolysis conditions : Use of NaOH/EtOH or LiOH/H₂O under reflux ensures complete ester-to-acid conversion .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Focus on cyclopropyl protons (δ 0.5–1.5 ppm, multiplet splitting) and oxazole ring protons (δ 6.5–8.0 ppm). Carboxylic acid protons (δ ~12 ppm, broad) confirm the functional group .

- IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~2500–3300 cm⁻¹ (O-H stretch).

- High-Resolution Mass Spectrometry (HRMS) : Exact mass confirms molecular formula (e.g., C₇H₇NO₃ requires m/z 153.0426) .

Intermediate: How does the cyclopropyl group influence the oxazole ring's reactivity?

Answer:

The cyclopropyl group acts as an electron donor via σ-conjugation, stabilizing the oxazole ring and enhancing its resistance to electrophilic substitution. This increases regioselectivity in reactions (e.g., substitutions occur preferentially at the 5-position of the oxazole) . Computational studies (DFT) can predict charge distribution and reactive sites .

Advanced: How to resolve contradictions in reported biological activity data for derivatives?

Answer:

Contradictions arise from variations in:

- Purity : Use HPLC (≥95% purity) and elemental analysis to validate compounds .

- Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times.

- Stereochemistry : Chiral HPLC or X-ray crystallography confirms stereoisomer integrity .

Meta-analysis of multiple studies using statistical tools (e.g., ANOVA) identifies outliers .

Advanced: What computational methods predict collision cross-sections (CCS) for mass spectrometry?

Answer:

- Ion Mobility Spectrometry (IMS) : Coupled with Traveling Wave Ion Mobility (TWIM) to measure CCS experimentally.

- Molecular Dynamics (MD) Simulations : Predict gas-phase conformations using software like MOBCAL or Collidoscope .

- Machine Learning Models : Train on datasets of known CCS values for oxazole derivatives to improve accuracy .

Basic: What are key stability considerations for storage?

Answer:

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at −20°C to prevent hydrolysis or oxidation .

- Degradation monitoring : Track via:

Intermediate: How to design analogues with improved solubility?

Answer:

- Polar substituents : Introduce −OH or −NH₂ groups at the 5-position of the oxazole.

- Prodrug strategies : Convert the carboxylic acid to a methyl ester (hydrolyzed in vivo) .

- Salt formation : Use sodium or potassium salts to enhance aqueous solubility .

Advanced: Challenges in crystallizing this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.